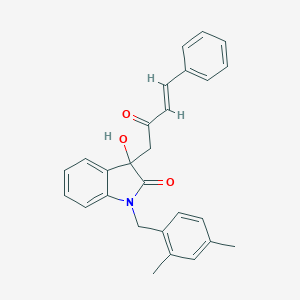
Dimethyl 6-benzoyl-2-phenyl-2,3-dihydro-3,4-pyridazinedicarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dimethyl 6-benzoyl-2-phenyl-2,3-dihydro-3,4-pyridazinedicarboxylate, also known as BDP, is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a member of the pyridazine family of compounds and has a unique structure that makes it an attractive target for researchers in a variety of fields.
作用機序
The mechanism of action of Dimethyl 6-benzoyl-2-phenyl-2,3-dihydro-3,4-pyridazinedicarboxylate is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes that are involved in inflammation and cancer cell growth. It has also been shown to have antioxidant properties, which may contribute to its anti-inflammatory effects.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects in laboratory studies. It has been shown to inhibit the production of pro-inflammatory cytokines, which are molecules that play a key role in the development of inflammation. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
実験室実験の利点と制限
One of the main advantages of using Dimethyl 6-benzoyl-2-phenyl-2,3-dihydro-3,4-pyridazinedicarboxylate in laboratory experiments is its versatility. It can be used in a variety of assays and applications, including cell culture and animal studies. However, one of the limitations of using this compound is its relatively high cost, which may limit its use in certain research applications.
将来の方向性
There are a number of potential future directions for research on Dimethyl 6-benzoyl-2-phenyl-2,3-dihydro-3,4-pyridazinedicarboxylate. One area of interest is in the development of new anti-inflammatory and anti-cancer drugs based on the structure of this compound. Another potential area of research is in the development of new imaging probes for use in biological systems. Finally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in a variety of research fields.
合成法
The synthesis of Dimethyl 6-benzoyl-2-phenyl-2,3-dihydro-3,4-pyridazinedicarboxylate is a complex process that involves several steps. One of the most common methods for synthesizing this compound is through a reaction between 2,3-dihydro-1H-pyridazine-3,6-dicarboxylic acid and benzoyl chloride in the presence of a catalyst such as triethylamine. The resulting product is then treated with dimethyl sulfate to form the final this compound compound.
科学的研究の応用
Dimethyl 6-benzoyl-2-phenyl-2,3-dihydro-3,4-pyridazinedicarboxylate has been studied extensively for its potential applications in scientific research. One of the most promising areas of research is in the field of medicinal chemistry, where this compound has been shown to have potent anti-inflammatory and anti-cancer properties. It has also been studied for its potential use as a fluorescent probe for imaging applications in biological systems.
特性
分子式 |
C21H18N2O5 |
|---|---|
分子量 |
378.4 g/mol |
IUPAC名 |
dimethyl 6-benzoyl-2-phenyl-3H-pyridazine-3,4-dicarboxylate |
InChI |
InChI=1S/C21H18N2O5/c1-27-20(25)16-13-17(19(24)14-9-5-3-6-10-14)22-23(18(16)21(26)28-2)15-11-7-4-8-12-15/h3-13,18H,1-2H3 |
InChIキー |
OSKROUSEXVSNBZ-UHFFFAOYSA-N |
SMILES |
COC(=O)C1C(=CC(=NN1C2=CC=CC=C2)C(=O)C3=CC=CC=C3)C(=O)OC |
正規SMILES |
COC(=O)C1C(=CC(=NN1C2=CC=CC=C2)C(=O)C3=CC=CC=C3)C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(2,4-dimethylbenzyl)-3-hydroxy-3-[2-(2-methoxyphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B252930.png)
![1-(2,4-dimethylbenzyl)-3-[2-(4-ethoxyphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B252931.png)
![1-(2,4-dimethylbenzyl)-3-hydroxy-3-[2-oxo-2-(pyridin-4-yl)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B252932.png)
![3-[2-(2,4-dimethoxyphenyl)-2-oxoethyl]-1-(2,4-dimethylbenzyl)-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B252936.png)

![1-(2,4-dimethylbenzyl)-3-[2-(2-furyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B252939.png)
![1-(2,4-dimethylbenzyl)-3-hydroxy-3-[2-(4-methoxyphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B252941.png)
![5-chloro-3-hydroxy-3-[2-(5-methyl-2-thienyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B252947.png)
![3-[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]-5-chloro-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B252948.png)
![1-(1,3-benzodioxol-5-ylmethyl)-3-[2-(4-chlorophenyl)-1-methyl-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B252956.png)


![1-allyl-3-hydroxy-3-[2-(5-isopropyl-2-methylphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B252977.png)
![1-ethyl-3-hydroxy-3-[2-(4-iodophenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B252979.png)
